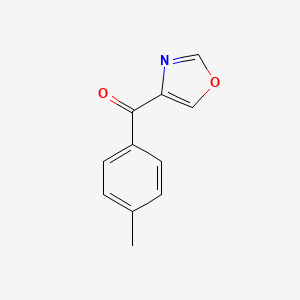

Oxazol-4-yl(p-tolyl)methanone

Description

Contextual Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Sciences

Oxazole derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, making them crucial scaffolds in medicinal chemistry. d-nb.infonih.gov Their utility as intermediates in the synthesis of new chemical entities has grown substantially over the years. nih.govbohrium.com The oxazole ring, a five-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3, is a key structural component in numerous natural products and synthetic drugs. d-nb.infotandfonline.com

The diverse biological activities attributed to oxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.inforesearchgate.net This broad range of therapeutic potential has spurred extensive research into the synthesis and biological evaluation of novel oxazole-containing compounds. nih.govbohrium.com The structural features of oxazole derivatives allow them to interact with various biological targets through different non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which contributes to their pharmacological effects. tandfonline.com

Several clinically used drugs incorporate the oxazole moiety, highlighting its importance in drug design and development. tandfonline.comderpharmachemica.com Examples include the antibiotic Linezolid and the non-steroidal anti-inflammatory drug Oxaprozin. tandfonline.com The continued exploration of oxazole derivatives is a vibrant area of research, with scientists constantly seeking to develop new compounds with enhanced efficacy and novel mechanisms of action. nih.gov

Structural Characteristics and Nomenclature of Oxazol-4-yl(p-tolyl)methanone

This compound is an organic compound featuring a central oxazole ring. Its systematic nomenclature precisely describes its molecular architecture. The "oxazole" component indicates the presence of the five-membered aromatic heterocycle containing both nitrogen and oxygen. The "-4-yl" suffix specifies that the substitution occurs at the 4th position of the oxazole ring. The "(p-tolyl)" group, also known as a 4-methylphenyl group, is a benzene (B151609) ring substituted with a methyl group at the para position. Finally, "methanone" denotes a ketone functional group (a carbonyl group bonded to two carbon atoms).

The structure, therefore, consists of a p-tolyl group and an oxazole ring attached to the carbonyl carbon of a ketone.

Below is a table summarizing the key structural features and identifiers for this compound and related structures.

| Feature | Description |

| Core Heterocycle | Oxazole |

| Substituent 1 | p-Tolyl (4-methylphenyl) |

| Substituent 2 (on oxazole) | Attached at position 4 |

| Functional Group | Ketone (methanone) |

| Related Compound CAS Number | (2-(p-Tolyl)oxazol-4-yl)methanamine: 802618-33-3 smolecule.com |

| Related Compound IUPAC Name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine smolecule.com |

Note: Data for the exact compound this compound is limited in publicly available databases. The information provided for the related compound (2-(p-Tolyl)oxazol-4-yl)methanamine is for structural comparison.

Overview of Academic Research Trajectories for Oxazole-Containing Ketones

Research into oxazole-containing ketones is a dynamic and evolving field, driven by the quest for new therapeutic agents and novel synthetic methodologies. researchgate.netnih.gov The synthesis of these compounds often involves multi-step processes, with significant efforts dedicated to developing more efficient and sustainable synthetic routes. researchgate.netorganic-chemistry.org

One major research trajectory focuses on the synthesis of polysubstituted oxazoles . researchgate.net Traditional methods often require harsh reaction conditions or pre-functionalized starting materials. organic-chemistry.org Consequently, modern research emphasizes the development of novel strategies, such as palladium-catalyzed C-H activation and electrochemical synthesis, to construct the oxazole ring from readily available ketones and other simple precursors. researchgate.netorganic-chemistry.org These methods offer advantages like high efficiency, broad substrate scope, and the avoidance of harsh chemical oxidants. researchgate.net

Another significant area of investigation is the biological evaluation of oxazole-containing ketones . These compounds have been explored for a variety of potential therapeutic applications, including as antimicrobial and anticancer agents. researchgate.netresearchgate.net For instance, certain N-acyl-α-amino ketones, which are precursors to 1,3-oxazoles, have demonstrated notable antibacterial activity. nih.gov The structural diversity that can be achieved through various synthetic methods allows for the creation of large libraries of compounds for biological screening.

Furthermore, research extends to the synthesis of complex natural products that contain the oxazole ketone motif. pitt.edu These synthetic endeavors not only provide access to rare and biologically active molecules but also drive the development of new synthetic transformations. pitt.edu

The table below summarizes some of the synthetic approaches and applications of oxazole-containing ketones found in recent literature.

| Research Focus | Key Findings and Methodologies |

| Efficient Synthesis | Development of palladium-catalyzed sequential C-N/C-O bond formations from amides and ketones. organic-chemistry.org |

| Sustainable Chemistry | Electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) at room temperature. researchgate.net |

| Biological Activity | Synthesis and evaluation of N-acyl-α-amino ketones and 1,3-oxazoles as potential antimicrobial and antibiofilm agents. nih.gov |

| Natural Product Synthesis | The use of oxazole-containing building blocks in the synthesis of complex natural products like disorazole C1. pitt.edu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(4-methylphenyl)-(1,3-oxazol-4-yl)methanone |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11(13)10-6-14-7-12-10/h2-7H,1H3 |

InChI Key |

NEQFIKCHGQKUDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=COC=N2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to Oxazol-4-yl(p-tolyl)methanone and its Analogues

Cyclocondensation reactions represent a classical and widely employed strategy for the formation of the oxazole (B20620) ring. The Robinson-Gabriel synthesis, a prominent example, involves the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com In the context of synthesizing this compound, a plausible precursor would be an α-acylamino ketone where the acyl group corresponds to the desired substituent. This method has been extended to one-pot procedures utilizing oxazolone templates in a Friedel-Crafts/Robinson-Gabriel synthesis, offering a versatile route to highly substituted oxazoles. nih.govresearchgate.net

Another notable cyclocondensation is the Bredereck reaction, which typically involves the reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles. amanote.com

| Cyclocondensation Method | Key Reactants | Potential for this compound Synthesis |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | A precursor with a p-tolylketo group at the α-position would be required. |

| Bredereck Reaction | α-Haloketone, Amide | Could potentially be adapted to introduce the desired functionality. |

Transition metal catalysis offers powerful and selective methods for the synthesis and functionalization of oxazoles. beilstein-journals.org Palladium- and copper-catalyzed direct C-H arylation and acylation reactions have emerged as potent tools for modifying the oxazole core. beilstein-journals.orgnih.gov Specifically, the C4 position of the oxazole ring can be targeted for functionalization. beilstein-journals.org For instance, a palladium-catalyzed sequential C-N/C-O bond formation from simple amides and ketones provides a direct route to oxazole derivatives. organic-chemistry.org

Rhodium-catalyzed reactions have also proven effective. Dirhodium tetraacetate can catalyze the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides to yield 2-aryloxazole-4-carboxylates. nih.govnih.gov This methodology could potentially be adapted for the introduction of a ketone functionality at the C4 position. A study on the rhodium-catalyzed decomposition of indole-substituted α-diazo-β-keto esters highlights the versatility of rhodium carbenoids in complex molecular constructions. ucla.edu

Table of Selected Transition Metal-Catalyzed Reactions for Oxazole Synthesis

| Catalyst/Metal | Reaction Type | Relevance to this compound |

| Palladium | Direct C-H Acylation | Could be used to introduce the p-tolylmethanone group onto a pre-formed oxazole ring. |

| Copper | Oxidative Annulation | A copper-catalyzed oxidative annulation can produce 2,4,5-triarylated oxazoles. organic-chemistry.org |

| Rhodium | Carbene Insertion & Cyclodehydration | Can be used to form oxazoles with substituents at the C4 position, such as carboxylates, which could be precursors to ketones. nih.govnih.gov |

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of oxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org This technique has been successfully applied to various oxazole syntheses, including the van Leusen reaction and reactions involving p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govsemanticscholar.orgnih.gov A facile microwave-assisted two-component [3+2] cycloaddition of substituted aryl aldehydes with TosMIC has been developed for the synthesis of 5-substituted oxazoles. nih.govsemanticscholar.org Microwave heating has also been employed in the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenone and urea. ijpsonline.com

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry. nih.govacs.org The van Leusen oxazole synthesis is a classic example of a multi-component reaction that produces 5-substituted oxazoles from aldehydes and TosMIC. organic-chemistry.orgwikipedia.org While this typically yields 5-substituted oxazoles, modifications can allow for the synthesis of 4,5-disubstituted derivatives. organic-chemistry.orgnih.gov An improved one-pot van Leusen synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids has been developed for the preparation of 4,5-disubstituted oxazoles. organic-chemistry.org

Exploration of Reaction Mechanisms

Understanding the mechanistic pathways of oxazole ring formation is crucial for optimizing reaction conditions and designing novel synthetic routes.

The mechanism of the Robinson-Gabriel synthesis proceeds through the cyclization and subsequent dehydration of an α-acylamino ketone. wikipedia.orgsynarchive.com The reaction is typically acid-catalyzed, facilitating the intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by elimination of water to form the aromatic oxazole ring.

The van Leusen oxazole synthesis follows a distinct mechanistic path. organic-chemistry.orgwikipedia.org The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. Subsequent base-promoted elimination of the tosyl group leads to the formation of the 5-substituted oxazole. organic-chemistry.orgwikipedia.org

In transition metal-catalyzed reactions , the mechanism is highly dependent on the specific catalyst and reactants. For direct C-H functionalization, mechanisms can involve electrophilic metalation, oxidative addition, or a base-assisted metalation-deprotonation pathway. beilstein-journals.org For instance, in palladium-catalyzed direct arylation, a concerted metalation-deprotonation (CMD) pathway is often proposed. beilstein-journals.org

Isomerization and Rearrangement Mechanisms

Detailed mechanistic studies specifically focusing on the isomerization and rearrangement of this compound are not extensively documented in publicly available research. General principles of oxazole chemistry suggest that under certain conditions, such as photochemical activation or strong acid catalysis, oxazoles can undergo rearrangements. For instance, the Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles to 5-acyloxazoles. However, specific experimental data and mechanistic elucidation for the title compound are not available.

Role of Catalysis in Synthetic Transformations

While catalysis is a cornerstone of modern organic synthesis, specific studies detailing the role of various catalysts in the synthetic transformations of this compound are limited. In broader contexts, related oxazole-containing compounds are synthesized using catalytic methods. For example, gold-based catalysts, such as Au/TiO2, have been utilized in the synthesis of complex fused oxazole systems. These reactions often involve a sequence of steps including reduction, oxidation, imine formation, and cyclization, where the catalyst plays a crucial role in one or more of these transformations. However, the direct application of catalysts to transform this compound itself is not well-reported.

Iii. Chemical Transformations and Derivatization Strategies

Reactivity of the Oxazole (B20620) Core

The oxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen. This inherent electronic nature dictates its reactivity towards various reagents. The p-tolylmethanone substituent at the C4 position further influences this reactivity, generally acting as an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic interactions or rearrangements.

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally challenging due to the ring's electron-deficient character. pharmaguideline.com The pyridine-like nitrogen atom significantly reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. Reactions such as nitration and sulfonation are often difficult to achieve. pharmaguideline.comyoutube.com

However, when substitution does occur, it is directed by the existing substituents and the inherent electronic distribution of the ring. The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com In the case of Oxazol-4-yl(p-tolyl)methanone, the C4 position is blocked. The acyl group at C4 deactivates the ring, making substitution at the adjacent C5 position less favorable, though still the most likely site for attack should a reaction occur under forcing conditions. wikipedia.orgchempedia.infoslideshare.net The presence of an electron-donating group on the oxazole ring would be required to facilitate such reactions. wikipedia.orgtandfonline.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Oxazole Core

| Reaction Type | Reagent | Predicted Major Product | Reaction Conditions |

|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-oxazol-4-yl(p-tolyl)methanone | Forcing conditions |

Nucleophilic Additions and Substitutions

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group is present. pharmaguideline.comtandfonline.com The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com For this compound, which is unsubstituted at C2 and C5, direct nucleophilic substitution is not a primary reaction pathway.

Instead, nucleophilic attack often leads to ring cleavage rather than substitution. pharmaguideline.com Metallation, using strong bases like organolithium reagents (e.g., n-BuLi), typically occurs at the most acidic proton. In the oxazole ring, the order of acidity is C2 > C5 > C4. tandfonline.com Therefore, deprotonation of this compound would preferentially happen at the C2 position, creating a 2-lithiooxazole intermediate. This intermediate is often unstable and can exist in equilibrium with a ring-opened isocyanide, but it can be trapped with an electrophile to introduce a substituent at the C2 position. wikipedia.orgfirsthope.co.in

Ring-Opening and Ring-Closing Reactions

The oxazole ring can participate in several reactions that involve its opening and potential recyclization into different heterocyclic systems.

Cornforth Rearrangement : A key reaction for 4-acyloxazoles is the Cornforth rearrangement. wikipedia.orgwikipedia.orgalchetron.com This thermal rearrangement involves the exchange of the acyl substituent at C4 and the substituent at C5. For this compound, which lacks a substituent at C5, this specific rearrangement would not proceed in its classic form. However, if a derivative with a C5 substituent were synthesized, this thermal, pericyclic ring-opening to a nitrile ylide intermediate followed by ring-closure would yield an isomeric oxazole. wikipedia.orgalchetron.com

Diels-Alder Reaction : The oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. wikipedia.orgtandfonline.comwikipedia.org This reaction provides a powerful route to synthesizing substituted pyridine and furan derivatives. The cycloaddition initially forms a bicyclic adduct which then undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule (like water or a nitrile), to yield a new aromatic ring. The electron-withdrawing nature of the 4-acyl group in this compound enhances its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. masterorganicchemistry.com

Reductive Ring Cleavage : Strong reducing agents can lead to the opening of the oxazole ring. For instance, reduction with nickel and aluminum alloy in an aqueous base can cleave the ring to afford open-chain products. tandfonline.com

Transformations Involving the Ketone Moiety

The ketone group attached to the C4 position of the oxazole ring is a versatile handle for a wide range of chemical transformations, including modifications at the carbonyl carbon and the adjacent alpha-carbon.

Carbonyl Reactivity: Reductions, Oxidations, and Condensations

The carbonyl group of this compound exhibits typical ketone reactivity.

Reductions : The ketone can be readily reduced to a secondary alcohol, (Oxazol-4-yl)(p-tolyl)methanol. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and mild choice. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used. For enantioselective reductions, chiral catalysts such as those used in CBS reductions can be employed. mdpi.comwikipedia.org Complete reduction of the carbonyl to a methylene group (CH₂) can be accomplished under harsher conditions using methods like the Wolff-Kishner or Clemmensen reductions. youtube.comyoutube.com

Oxidations : As a ketone, the carbonyl moiety is already in a relatively high oxidation state and is resistant to further oxidation under standard conditions.

Condensations : The carbonyl group can react with nitrogen-based nucleophiles in condensation reactions to form various derivatives. msu.edu For example, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine produces oximes. Similarly, hydrazines react to form hydrazones. These reactions are typically catalyzed by acid.

Table 2: Derivatization via Carbonyl Reactivity

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction (Alcohol) | NaBH₄, Methanol | (Oxazol-4-yl)(p-tolyl)methanol |

| Reduction (Methylene) | H₂NNH₂, KOH, heat (Wolff-Kishner) | 4-(p-Tolylmethyl)oxazole |

| Condensation (Imine) | R-NH₂, acid catalyst | N-( (Oxazol-4-yl)(p-tolyl)methylene )alkanamine |

| Condensation (Oxime) | NH₂OH·HCl, base | (Oxazol-4-yl)(p-tolyl)methanone oxime |

Alpha-Carbon Reactivity: Enolization and Alkylation

The carbon atom situated between the oxazole ring and the ketone carbonyl group is an alpha-carbon. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a strong base to form an enolate.

Enolization : Treatment of this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures will generate the corresponding lithium enolate. youtube.com This enolate is a potent nucleophile.

Alkylation : The generated enolate can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. youtube.comyoutube.com This alpha-alkylation is a fundamental carbon-carbon bond-forming reaction, allowing for the introduction of a wide range of alkyl groups at the position alpha to the carbonyl. The choice of base, temperature, and electrophile can be controlled to achieve desired products in good yields. uwo.ca

Table 3: Alpha-Carbon Functionalization

| Reaction Sequence | Reagent(s) | Intermediate/Product |

|---|---|---|

| Enolate Formation | 1. LDA, THF, -78 °C | Lithium enolate of this compound |

Derivatization for Functional Diversification

The derivatization of the core oxazole structure is a key strategy for modulating its physicochemical properties and biological activity. For compounds like this compound, functional diversification can be achieved by introducing new substituents onto the oxazole ring or by modifying the existing p-tolylmethanone moiety. These approaches allow for a systematic exploration of structure-activity relationships.

Strategies for Introducing New Substituents

The introduction of new functional groups onto the oxazole core can be accomplished through several synthetic routes. The reactivity of the oxazole ring is influenced by the existing substituents, with the 4-acyl group playing a significant role in directing subsequent transformations. General strategies applicable to 4-acyloxazoles include electrophilic and nucleophilic substitutions, as well as specific rearrangements.

Electrophilic Aromatic Substitution: The oxazole ring is generally less aromatic than thiazole and is considered an electron-deficient heterocycle. wikipedia.org Electrophilic substitution, therefore, typically requires the presence of activating, electron-donating groups on the ring and occurs at the C5 position. wikipedia.org For a molecule like this compound, the electron-withdrawing nature of the 4-acyl group would further deactivate the ring, making electrophilic substitution challenging without prior modification.

Nucleophilic Aromatic Substitution: This type of reaction is generally feasible at the C2 position of the oxazole ring, provided a suitable leaving group is present. wikipedia.org This strategy allows for the introduction of a variety of nucleophiles at this position.

Deprotonation and Substitution at C2: The proton at the C2 position of the oxazole ring is the most acidic. Deprotonation with a strong base can generate a lithio salt, which can then react with various electrophiles to introduce substituents at the C2 position. wikipedia.org

Cornforth Rearrangement: A notable reaction specific to 4-acyloxazoles is the Cornforth rearrangement. wikipedia.org This thermal rearrangement involves the transposition of the 4-acyl group and the substituent at the C5 position, leading to a constitutional isomer. wikipedia.org This provides a unique method for diversifying the substitution pattern around the oxazole core.

Enzymatic Oxidation: For oxazoles that are unsubstituted at the C2 position (2H-oxazoles), a novel ring oxidation to a 2-oxazolone can be catalyzed by the enzyme aldehyde oxidase. nih.gov This introduces a carbonyl group at the C2 position, creating a cyclic carbamate. nih.gov

The following table summarizes key derivatization strategies for the oxazole ring:

Table 1: Strategies for Introducing Substituents on the Oxazole Ring

| Strategy | Position of Substitution | Reagents/Conditions | Notes |

|---|---|---|---|

| Electrophilic Substitution | C5 | Requires electron-donating groups | The 4-acyl group is deactivating. wikipedia.org |

| Nucleophilic Substitution | C2 | Requires a leaving group at C2 | Allows introduction of various nucleophiles. wikipedia.org |

| Deprotonation/Electrophilic Quench | C2 | Strong base (e.g., n-BuLi), then electrophile | Exploits the acidity of the C2 proton. wikipedia.org |

| Cornforth Rearrangement | C4 and C5 | Thermal conditions | Isomerization involving the 4-acyl group and C5 substituent. wikipedia.org |

Exploration of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of oxazole derivatives and their chemical reactivity is governed by the electronic nature of the heterocyclic ring and the influence of its substituents. The oxazole ring is an aromatic, π-excessive system, but the presence of the electronegative oxygen and nitrogen atoms makes it electron-deficient compared to benzene (B151609).

The reactivity of a specific position on the oxazole ring is highly dependent on the substitution pattern.

Influence of the 4-Acyl Group: The p-tolylmethanone group at the C4 position is strongly electron-withdrawing. This has a profound effect on the reactivity of the entire molecule.

It deactivates the ring towards electrophilic attack, particularly at the adjacent C5 position.

It increases the acidity of the proton at the C2 position, facilitating its removal by a base and subsequent functionalization.

It serves as the key functional group for the Cornforth rearrangement, a thermal process that allows for isomerization with a C5 substituent. wikipedia.org

Reactivity at Different Ring Positions:

C2 Position: This position is susceptible to nucleophilic attack (if a leaving group is present) and is the most favorable site for deprotonation due to the inductive effects of the adjacent heteroatoms. wikipedia.org

C4 Position: The ketone functionality itself is a site for derivatization. Standard carbonyl chemistry, such as reduction to an alcohol, reductive amination, or addition of organometallic reagents, can be employed to diversify the structure extensively at this position.

C5 Position: This is the preferred site for electrophilic attack, but this reactivity is significantly diminished by the electron-withdrawing 4-acyl group. wikipedia.org If a derivative with an electron-donating group at C2 were synthesized, it could potentially activate the C5 position for such reactions.

The interplay between the inherent reactivity of the oxazole core and the electronic effects of its substituents allows for targeted modifications. Understanding these structure-reactivity relationships is crucial for designing synthetic pathways to novel derivatives with desired properties.

Table 2: Structure-Reactivity Relationships in 4-Acyloxazole Derivatives

| Ring Position | Type of Reactivity | Influence of 4-Acyl Group | Potential Transformations |

|---|---|---|---|

| C2 | Nucleophilic Substitution / Deprotonation | Increases acidity of C2-H | Introduction of electrophiles after deprotonation. wikipedia.org |

| C4 (Carbonyl) | Carbonyl Chemistry | N/A (Is the reactive site) | Reduction, addition, condensation reactions. |

Iv. Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of protons, and the neighboring protons for each unique proton set.

For molecules containing a p-tolyl group, characteristic signals are expected in the aromatic region of the spectrum. Typically, two doublets, each integrating to two protons, are observed due to the symmetrical nature of the para-substituted benzene (B151609) ring. The methyl group of the p-tolyl moiety characteristically appears as a singlet in the upfield region of the spectrum. For instance, in a related compound, the aromatic protons of a p-tolyl group were observed as doublets at δ 8.00 and 7.42 ppm, while the methyl protons gave a singlet at δ 2.39 ppm. mdpi.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (p-tolyl) | 7.0 - 8.5 | Doublet | 2H |

| Aromatic (p-tolyl) | 7.0 - 8.5 | Doublet | 2H |

| Oxazole (B20620) | 7.0 - 9.0 | Singlet | 1H |

| Methyl (p-tolyl) | 2.3 - 2.5 | Singlet | 3H |

This is an interactive data table based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, aromatic, carbonyl).

In the case of Oxazol-4-yl(p-tolyl)methanone, distinct signals would be expected for the carbonyl carbon, the carbons of the oxazole ring, and the carbons of the p-tolyl group. For example, in a molecule with a p-tolyl group attached to an oxadiazole ring, the methyl carbon appeared at δ 21.59 ppm, while the aromatic carbons were observed between δ 121.11 and 142.59 ppm. mdpi.com The carbonyl carbon of the methanone (B1245722) group is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm.

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and the carbons to which they are attached. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (two- or three-bond) C-H correlations, which is crucial for piecing together the molecular structure.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 200 |

| Aromatic/Oxazole (C) | 120 - 170 |

| Aromatic/Oxazole (CH) | 110 - 140 |

| Methyl (CH₃) | 20 - 25 |

This is an interactive data table based on typical values for similar structural motifs.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and the aforementioned HSQC and HMBC, are essential for assigning the complex NMR spectra of novel compounds. umn.edu A COSY spectrum reveals proton-proton couplings, helping to identify adjacent protons in a spin system. For this compound, COSY would confirm the coupling between the ortho- and meta-protons of the p-tolyl ring. The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. mdpi.com This is a critical step in confirming the molecular formula of a newly synthesized compound. For instance, the calculated exact mass for a related compound was compared to the experimentally found mass, with a very small difference confirming the proposed formula. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the ketone carbonyl group, the oxazole ring, and the p-tolyl substituent.

The most prominent absorption band in the IR spectrum of a ketone is due to the C=O stretching vibration, which typically appears in the range of 1660-1770 cm⁻¹. For aromatic ketones, such as this compound, where the carbonyl group is conjugated with the aromatic oxazole ring, this absorption is expected to be observed at a lower wavenumber, generally between 1685 and 1666 cm⁻¹. This shift to a lower frequency is a result of the delocalization of π-electrons, which reduces the double bond character of the carbonyl group.

The oxazole ring itself gives rise to a series of characteristic absorption bands. The C=N stretching vibration within the oxazole ring is typically observed in the region of 1680-1620 cm⁻¹. Furthermore, the C-O-C stretching vibrations of the oxazole moiety are expected to produce strong bands in the fingerprint region, usually between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations from both the p-tolyl and oxazole rings are anticipated to appear above 3000 cm⁻¹, while the corresponding out-of-plane bending vibrations can be found in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.

The presence of the p-tolyl group is further confirmed by the characteristic absorption of the methyl group's C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl C-H bonds are typically found around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding bending vibrations usually appear near 1450 cm⁻¹ and 1375 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | 1685 - 1666 | Strong |

| C=N (Oxazole) | Stretching | 1680 - 1620 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-O-C (Oxazole) | Stretching | 1300 - 1000 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |

| Methyl C-H | Stretching | 2925, 2855 | Medium to Weak |

| Methyl C-H | Bending | 1450, 1375 | Medium to Weak |

X-ray Crystallography for Solid-State Molecular Structure Determination

The molecular structure of this compound is expected to be non-planar. The dihedral angle between the oxazole ring and the p-tolyl ring will be a key feature, influenced by steric hindrance and electronic effects. In similar structures, such as (2-Aminophenyl)(p-tolyl)methanone, the dihedral angle between the two aromatic rings is 52.8°. nih.gov A similar twist is anticipated for this compound to minimize steric repulsion between the rings.

The bond lengths within the molecule are expected to be consistent with the hybridisation states of the constituent atoms. The C=O bond of the ketone group will likely have a length of approximately 1.22 Å. The bond lengths within the oxazole ring will reflect its aromatic character, with C-C, C-N, and C-O bond distances intermediate between single and double bonds. For instance, the C=N bond is expected to be around 1.35 Å, and the C-O bonds approximately 1.37 Å. The C-C bonds within the p-tolyl ring will exhibit typical aromatic character with lengths of about 1.39 Å.

The crystal packing of this compound is likely to be stabilized by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing will be dominated by van der Waals forces and potentially weak C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen and the oxazole nitrogen atom can act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic oxazole and p-tolyl rings of adjacent molecules may also play a significant role in the crystal lattice formation.

A hypothetical table of selected crystallographic parameters for this compound, based on known structures of similar compounds, is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

| C=O Bond Length (Å) | ~ 1.22 |

| C-N (oxazole) Bond Length (Å) | ~ 1.35 |

| Dihedral Angle (Oxazole-Tolyl) (°) | 40 - 60 |

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This technique maps the normalized contact distance (dnorm) onto the molecular surface, allowing for the identification of regions involved in close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other close interactions. Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts of van der Waals separation.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular interactions driving its crystal packing. The analysis would likely reveal the presence of C-H···O interactions, where the hydrogen atoms of the p-tolyl and oxazole rings interact with the carbonyl oxygen of neighboring molecules. Similarly, C-H···N interactions involving the nitrogen atom of the oxazole ring are also plausible.

The shape index and curvedness are other useful surfaces derived from Hirshfeld analysis. The shape index can identify π-π stacking interactions, which would appear as characteristic red and blue triangular patterns on the surface. The curvedness map helps to delineate the flat regions of the molecule that are likely to be involved in these stacking interactions.

A projected breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar aromatic ketones and oxazole derivatives, is presented in the following table.

| Intermolecular Contact | Projected Contribution (%) |

| H···H | 40 - 50 |

| C···H / H···C | 25 - 35 |

| O···H / H···O | 10 - 15 |

| N···H / H···N | 5 - 10 |

| C···C | < 5 |

| Other | < 5 |

This advanced analysis provides a deeper understanding of the supramolecular assembly of this compound in the solid state, complementing the structural information obtained from X-ray crystallography.

V. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. These calculations provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) has become a popular and effective method for assessing the structural and spectral properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com This approach is used to determine the minimum energy molecular structure and to calculate various parameters that describe the molecule's electronic properties. nih.gov A common methodology involves optimizing the ground state structural geometry using the B3LYP (Becke-3-Parameter-Lee-Yang-Parr) method combined with a standard basis set like 6-311G(d,p). irjweb.comnih.gov

DFT calculations can predict the optimized structure and reveal that a compound is highly reactive by analyzing its chemical reactivity parameters. irjweb.com These calculations are typically performed in the gas phase using software packages like Gaussian 09. irjweb.comnih.gov The selection of the functional and basis set is crucial for obtaining accurate results. nih.gov

Table 1: Common DFT Methods and Basis Sets in Oxazole Derivative Studies

| Method/Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties |

| B3LYP | 6-311G++(d,p) | Optimized Structure, HOMO-LUMO Energies, Reactivity |

This table is interactive and can be sorted by column.

While DFT is widely used, other quantum chemical methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters. ntu.edu.iq More advanced ab initio methods, like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Complete Active Space with Second-Order Perturbation Theory), are employed for studying complex electronic phenomena such as the excited-state dynamics of the core oxazole ring. researchgate.net These methods, while computationally intensive, are critical for understanding photochemical processes. researchgate.net

Semi-empirical approaches, which use parameters derived from experimental data, offer a faster computational alternative for larger molecules, though with some trade-off in accuracy. The choice of method depends on the specific property being investigated and the available computational resources.

Quantum chemical calculations are used to determine a range of molecular descriptors that quantify a molecule's reactivity and physical properties. dergipark.org.tr Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. irjweb.comntu.edu.iq A smaller gap generally implies higher reactivity. irjweb.com

Table 2: Calculated Molecular Descriptors for Related Heterocyclic Compounds

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Oxazole Derivative | DFT/B3LYP/6-311G++(d,p) | -6.54 | -1.98 | 4.56 | Not Specified |

| 1,2,4-Triazole Derivative | DFT/B3LYP/6-311G(d,p) | -6.89 | -1.74 | 5.15 | Not Specified |

Note: Data is for representative compounds from the literature and illustrates typical values obtained from calculations. This table is interactive and can be sorted by column.

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, computational methods can simulate the physical movements and conformational preferences of molecules, providing a dynamic picture of their behavior.

Conformational analysis is used to identify the most stable three-dimensional shapes (conformers) of a molecule. nih.gov For flexible molecules, exploring the potential energy surface is essential to understand their structural preferences. Techniques like simulated annealing can be employed to thoroughly sample the available conformational space and identify low-energy structures. nih.gov This analysis is crucial as the specific conformation of a molecule can dictate its ability to interact with other molecules, such as biological receptors. The results can reveal whether a molecule exists as a single stable conformer or in a rapid equilibrium between multiple forms. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ajchem-a.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. pensoft.net

These simulations are used to assess the stability of ligand-protein complexes and to understand the nature of their interactions. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of a protein or ligand from a reference structure over the course of the simulation. A stable RMSD value indicates that the system has reached equilibrium. ajchem-a.comnih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the flexible and rigid regions of a molecule by measuring the fluctuation of each atom around its average position. ajchem-a.com

MD simulations provide critical insights into how "Oxazol-4-yl(p-tolyl)methanone" might behave in a biological environment, including its stability and interaction dynamics. ajchem-a.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| B3LYP |

| B3PW91 |

| Hartree-Fock |

| CASSCF |

Reaction Pathway and Transition State Analysis

The synthesis of oxazole derivatives can proceed through various reaction pathways, with the Robinson-Gabriel synthesis being a prominent method. This reaction typically involves the cyclization of an α-acylamino ketone. pharmaguideline.com Computational chemistry, particularly through Density Functional Theory (DFT) calculations, is a powerful tool to investigate the mechanisms of such reactions. These studies can map out the potential energy surface of the reaction, identifying the most energetically favorable pathway.

For a compound like this compound, a plausible synthetic route would involve the reaction of a suitably substituted α-acylamino ketone. Theoretical analysis of this pathway would involve:

Identification of Intermediates and Transition States: Computational models can predict the structures of all transient species, including intermediates and transition states, along the reaction coordinate.

Solvent Effects: The influence of different solvents on the reaction pathway can be simulated, providing insights into how the solvent can stabilize or destabilize intermediates and transition states, thereby affecting the reaction outcome.

Molecular Recognition and Ligand-Target Interaction Modeling

Molecular recognition is fundamental to understanding the biological activity of a compound. Computational docking is a widely used technique to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target). This modeling is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets. The oxazole ring is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a range of proteins. rsc.orgbioinformation.net The p-tolyl group can also contribute to binding through hydrophobic and π-stacking interactions.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Target: The 3D structure of this compound would be generated and optimized. A protein target of interest would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or GOLD, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled. pnrjournal.com

Scoring and Analysis: The different poses of the ligand would be scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

Although specific ligand-target interaction models for this compound are not published, numerous studies on other oxazole derivatives provide a framework for what might be expected. For example, docking studies of various oxazole-containing compounds have revealed their potential to bind to enzymes like cyclooxygenase (COX) and various protein kinases. pnrjournal.com These studies often highlight the importance of the oxazole nitrogen in forming hydrogen bonds and the role of aromatic rings in establishing stabilizing π-π interactions within the binding pocket.

To illustrate the type of data generated from such studies, the following interactive table summarizes the results of molecular docking analyses for a selection of oxazole derivatives with different protein targets, as reported in the literature.

| Compound Class | Protein Target | Key Interactions Observed | Predicted Binding Affinity (kcal/mol) |

| 2,4,5-trisubstituted oxazoles | Aquaporin-4 (AQP4) | Hydrogen bonding, Hydrophobic interactions | -6.1 to -7.3 rsc.org |

| Furan oxazole amine derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with active site residues | Not specified, good theoretical activity pnrjournal.com |

| Oxazole-incorporated naphthyridines | Various cancer cell line proteins | Hydrogen bonding, π-π stacking | Not specified, better interaction energy nih.gov |

| General oxazole derivatives | Heme-binding protein (HmuY) | Hydrogen bonding, Hydrophobic interactions | -9.4 to -11.3 bioinformation.netnih.gov |

This data, while not specific to this compound, demonstrates the general principles and outcomes of molecular recognition and ligand-target interaction modeling for this class of compounds. Such computational approaches are instrumental in predicting the biological potential of novel chemical entities and guiding further experimental validation.

Vi. Applications in Academic Research Beyond Biology Non Clinical

Role as a Synthetic Intermediate for Complex Heterocycles

The oxazole (B20620) moiety is a valuable synthon in organic chemistry, prized for its stability and the reactivity of its substituent positions. Compounds like Oxazol-4-yl(p-tolyl)methanone are considered important building blocks for constructing more intricate, polycyclic heterocyclic systems. nih.govjddtonline.info

The p-tolyl)methanone structural motif is integral to the synthesis of complex fused heterocyclic systems, such as pyrrolo[2,3-d]oxazoles. In a documented synthetic pathway, a related compound, (2,5-Diphenyl-4H-pyrrolo[2,3-d]oxazol-4-yl)(p-tolyl)methanone, was synthesized. mdpi.com This was achieved through the acylation of a 4H-pyrrolo[2,3-d]oxazole intermediate using p-toluoyl chloride in the presence of sodium hydride and 15-crown-5 (B104581) ether. mdpi.com This reaction highlights the role of the (p-tolyl)methanone group as a key functional component that can be introduced onto a pre-existing heterocyclic core to generate a more complex molecule. The synthesis of such fused systems is of significant interest due to the diverse biological activities associated with these scaffolds. nih.gov

The utility of p-tolyl substituted oxazoles as foundational building blocks is further demonstrated in the synthesis of fused oxazolocoumarins. Research has shown that p-tolylmethanol can be reacted with o-hydroxynitrocoumarins in a one-pot tandem reaction to create complex, multi-ring structures. researchgate.netmdpi.com For example, the reaction of 6-hydroxy-5,7-dinitrocoumarin with p-tolylmethanol, catalyzed by gold nanoparticles on a titanium dioxide support (Au/TiO2), yields 4-nitro-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. mdpi.com This product can subsequently be reduced chemoselectively to its amino derivative, 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. researchgate.netmdpi.com These syntheses underscore the capacity of the p-tolyl oxazole framework to be integrated into larger, fused systems, providing a robust method for generating novel and complex heterocyclic compounds.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a primary example. nih.govmt.com While the oxazole ring itself is not a direct participant in the classic click reaction, it can serve as a stable scaffold for attaching reactive groups. Research has focused on creating ethynyl-substituted oxazoles, which can then act as versatile reagents in click chemistry. chemrxiv.org By functionalizing the oxazole core with a terminal alkyne, the molecule is primed to react with various azides (such as benzyl (B1604629) azide) to form stable 1,2,3-triazole linkages. nih.govchemrxiv.org This approach allows the oxazole moiety to be "clicked" onto other molecules, including biomolecules or polymers, effectively leveraging the stability and synthetic accessibility of the oxazole core to create more complex conjugates. This largely unexplored chemical space offers significant potential for incorporating small molecule oxazoles into larger systems for various applications, from drug discovery to materials science. chemrxiv.org

Exploration in Materials Science and Industrial Applications

The chemical properties of oxazole derivatives, particularly their heteroatom composition and electron density, make them candidates for investigation in materials science, most notably in the field of corrosion inhibition.

Oxazole derivatives have been identified as a promising class of corrosion inhibitors, especially for steel in acidic environments. koreascience.kr The effectiveness of these compounds stems from their unique chemical structure, which contains both nitrogen and oxygen atoms within a five-membered aromatic ring. koreascience.krresearchgate.net These heteroatoms act as active centers for adsorption onto metal surfaces.

The primary mechanism of inhibition involves the adsorption of the oxazole molecules onto the metal, forming a protective film that acts as a physical barrier. koreascience.kr This barrier isolates the metal surface from the corrosive species (e.g., chloride and sulfate (B86663) ions) present in the acidic medium, thereby decreasing the corrosion rate. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal's d-orbitals). This interaction displaces water molecules from the metal surface, further enhancing the protective effect. koreascience.kr The efficiency of inhibition is dependent on the specific structure of the oxazole derivative, including the nature of its substituents.

| Oxazole Derivative | Key Structural Features | Inhibition Efficiency (%) |

|---|---|---|

| dihydro-1,3-oxazol-4-yl-methanol | Nitrogen and oxygen atoms in the five-membered ring, aromatic substituents. | 90% |

| (3-(1,3-oxazol-5-yl)aniline) | Thiol functional group, electron-rich aromatic ring. | 85% |

| (5-((4, 5-dihydro-oxazol-2-yl) methyl) quinolin-8-ol) | Amino and hydroxy groups, alkynyl substituents. | 95% |

Data sourced from a comprehensive overview of azoles as corrosion inhibitors, illustrating the high efficiency of various oxazole structures. koreascience.kr

Currently, the most extensively researched non-biological application for oxazole derivatives in materials science is corrosion inhibition. However, the broader class of five-membered heterocycles is known for its utility in other areas. For instance, isomeric compounds such as 1,3,4-oxadiazoles have been widely studied as electron-deficient materials for their use as electron transport and hole-blocking layers in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netmdpi.com While the specific application of this compound in these areas is not well-documented, the inherent electronic properties of the oxazole ring suggest that its derivatives could be potential candidates for future research in organic electronics or as components in functional polymers.

Vii. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, leading to a variety of established methods. nih.gov However, the future direction of synthetic chemistry is increasingly focused on sustainability, efficiency, and the use of novel catalytic systems. For a compound like Oxazol-4-yl(p-tolyl)methanone, these principles can be applied to develop more environmentally benign and economically viable production methods.

Future research will likely prioritize "green" synthetic strategies that minimize hazardous waste and energy consumption. nih.gov This includes the expanded use of microwave-assisted synthesis, which dramatically reduces reaction times, and sonochemistry (the use of ultrasound) to enhance reaction rates. nih.gov The use of alternative, eco-friendly solvents such as ionic liquids or water, potentially facilitated by phase-transfer catalysts like β-cyclodextrin, represents another key avenue. nih.govresearchgate.net

A significant area of development is the design of advanced catalytic systems. While classical methods often require stoichiometric reagents, modern approaches leverage catalysis to improve efficiency. Research is moving towards the use of magnetically recoverable nanocatalysts, which offer high efficiency and simple separation from the reaction mixture, allowing for catalyst recycling and reducing operational costs. researchgate.netresearchgate.net Furthermore, the application of various metal catalysts, including but not limited to palladium, copper, gold, and ruthenium, continues to be explored for constructing the oxazole ring with high precision and yield. tandfonline.com Photocatalysis using visible light is another emerging sustainable method that offers a metal-free and mild alternative for constructing the oxazole core. acs.org

Table 1: Comparison of Conventional and Emerging Synthetic Routes for Oxazole Derivatives

| Synthetic Method | Key Features | Advantages | Potential for Sustainability |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of α-acylamino ketones. pharmaguideline.com | Well-established, good for 2,5-disubstituted oxazoles. | Low; often requires harsh dehydrating agents (e.g., H₂SO₄, POCl₃). |

| Van Leusen Reaction | Reaction of aldehydes with tosylmethyl isocyanide (TosMIC). nih.gov | High functional group tolerance; one-pot synthesis. nih.gov | Moderate; can be improved with recyclable catalysts and green solvents. nih.govorganic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, often higher yields, reduced side products. tandfonline.com | High; significant energy savings and potential for solvent-free reactions. |

| Metal-Catalyzed Cyclizations | Use of transition metals (Pd, Cu, Au, Ru) to catalyze ring formation. tandfonline.com | High efficiency, broad substrate scope, regioselectivity. tandfonline.com | Moderate to High; depends on metal toxicity and potential for catalyst recovery. |

| Photoredox Catalysis | Use of visible light to drive reactions. acs.org | Mild reaction conditions, metal-free options, high energy efficiency. | High; utilizes a renewable energy source and avoids harsh reagents. |

| Magnetically Recoverable Nanocatalysis | Catalysts immobilized on magnetic nanoparticles. researchgate.net | Excellent catalyst recyclability, simplified product purification, reduced waste. researchgate.netresearchgate.net | Very High; aligns with green chemistry principles of waste reduction and reuse. |

Advanced Mechanistic Studies of Reactivity

A thorough understanding of the reaction mechanisms and intrinsic reactivity of the this compound core is crucial for its strategic application and modification. While general reactivity patterns for oxazoles are known, future research will employ advanced computational and experimental techniques to gain deeper insights.

The oxazole ring is aromatic, though less so than imidazole, and it behaves as a weak base. wikipedia.org Its reactivity is characterized by several key features:

Electrophilic Substitution: This typically occurs at the C5 position, though it often requires the presence of activating, electron-donating groups. wikipedia.org

Nucleophilic Substitution: This is favored at the C2 position, especially if a good leaving group is present. However, nucleophilic attack can also lead to ring-cleavage reactions. pharmaguideline.com

Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases, allowing for functionalization at this site. wikipedia.org

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for converting oxazoles into substituted pyridines, which are valuable building blocks in their own right. pharmaguideline.comwikipedia.org

Future mechanistic studies will move beyond these general principles to focus on the specific influence of the p-tolyl and carbonyl substituents in this compound. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow kinetics, can be used to observe reaction intermediates and determine rate laws. Concurrently, computational chemistry, particularly Density Functional Theory (DFT), will be indispensable for modeling reaction pathways. These computational studies can elucidate transition state geometries and energies for key synthetic reactions, such as the Van Leusen synthesis, which proceeds through a [3+2] cycloaddition to form an oxazoline (B21484) intermediate before eliminating to the aromatic oxazole. nih.gov Such studies can also predict the regioselectivity of electrophilic or nucleophilic attacks and rationalize the outcomes of cycloaddition reactions, providing a predictive framework for designing new reactions. researchgate.net

Integration of Machine Learning in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful tools for accelerating the discovery and optimization of new molecules. journalajst.com For this compound, these computational approaches can guide the design of new derivatives with tailored properties, significantly reducing the time and cost associated with traditional trial-and-error experimentation.

One of the primary applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. By training algorithms on large datasets of known oxazole-containing compounds and their measured biological activities or physicochemical properties, predictive models can be built. chemscene.com These models, often based on deep neural networks or graph neural networks, can then rapidly screen virtual libraries of novel this compound derivatives to identify candidates with a high probability of possessing desired traits, such as enhanced biological potency, improved solubility, or specific material characteristics. researchgate.net

Furthermore, generative AI models, including recurrent neural networks (RNNs) and variational autoencoders (VAEs), are being employed for de novo drug design. mdpi.com These models can learn the underlying patterns of chemical space from existing molecules and then generate entirely new structures that are optimized for a specific target or property profile. mdpi.com This approach could be used to explore the chemical space around the this compound scaffold, proposing novel modifications to the p-tolyl ring or the oxazole core to create next-generation compounds. AI tools are also being developed to predict synthetic accessibility and even to plan optimal synthetic routes, ensuring that the computationally designed molecules can be practically realized in the laboratory. acs.org

Table 2: Applications of Machine Learning Models in the Design of Oxazole Derivatives

| ML/AI Technique | Application Area | Objective |

|---|---|---|

| Graph Neural Networks (GNNs) | Property Prediction | Predicts bioactivity, toxicity (ADMET), and physicochemical properties from the molecular graph. researchgate.net |

| Recurrent Neural Networks (RNNs) | De Novo Design | Generates novel molecular structures (as SMILES strings) with desired properties. mdpi.com |

| Deep Neural Networks (DNNs) | QSAR/QSPR Modeling | Establishes complex, non-linear relationships between chemical structure and activity/properties. chemscene.com |

| Support Vector Machines (SVM) | Virtual Screening | Classifies compounds as active or inactive against a biological target. |

| Generative Adversarial Networks (GANs) | Scaffold Hopping & Optimization | Generates novel molecules that maintain key pharmacophoric features while having a new core structure. |

Exploration of New Application Domains in Chemical Sciences

While oxazoles are well-established in medicinal and agricultural chemistry, the unique electronic and structural properties of the oxazole ring make it a versatile scaffold for a much broader range of applications in the chemical sciences. e-bookshelf.detandfonline.com Future research on this compound and its analogues is expected to explore these emerging domains.

Materials Science: The aromatic, electron-rich nature of the oxazole ring suggests its potential use in the development of functional organic materials. e-bookshelf.detandfonline.com Derivatives could be designed as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in sensors and electronic materials. The p-tolyl group and the ketone functionality provide sites for polymerization or for tuning the electronic properties of the molecule.

Organic Synthesis: The oxazole ring is not just a final target but also a versatile synthetic intermediate. researchgate.net As mentioned, its ability to undergo Diels-Alder reactions provides a reliable pathway to highly substituted pyridines. wikipedia.org Furthermore, the oxazole ring can be converted into other heterocyclic systems like imidazoles or pyrroles through ring-opening and recyclization reactions, making it a valuable linchpin in synthetic strategies for complex molecules. tandfonline.com

Catalysis: Oxazole-containing molecules can serve as ligands for transition metal catalysts. The nitrogen atom in the ring can coordinate to a metal center, and by modifying the substituents on the oxazole, the steric and electronic environment of the catalyst can be fine-tuned. This could lead to the development of new catalysts for asymmetric synthesis or other challenging organic transformations. tandfonline.comchemscene.com

The exploration of these new frontiers will diversify the utility of the oxazole scaffold beyond its traditional biological roles and establish compounds like this compound as valuable platforms for innovation across the chemical sciences.

Q & A

Q. What are the common synthetic routes for Oxazol-4-yl(p-tolyl)methanone, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves acylation or cycloaddition reactions. For example:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

Methodological Answer:

Q. What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., acyl chlorides).

- Personal protective equipment (PPE) : Gloves and goggles are mandatory due to potential skin/eye irritation .

- Waste disposal : Halogenated byproducts (if generated) require segregation for hazardous waste processing .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve the crystal structure of this compound derivatives?

Methodological Answer:

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data.

- Multi-technique validation : Cross-verify using mass spectrometry (HRMS-ESI) and X-ray diffraction to confirm molecular geometry .

- Dynamic effects : Account for solvent polarity and temperature in simulations to reduce discrepancies .

Q. What strategies optimize the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the oxazole 2-position to modulate electron density and binding affinity .

- Bioisosteric replacement : Replace the p-tolyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and target interactions .

- SAR studies : Test derivatives against enzyme assays (e.g., kinase inhibition) and use CoMFA analysis to correlate structure with activity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to induce asymmetry during ketone formation .

- Catalytic asymmetric synthesis : Use Pd-(R)-BINAP complexes for allylation or cyclopropanation steps (e.g., 85–90% ee reported in similar systems) .

- Resolution techniques : Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.